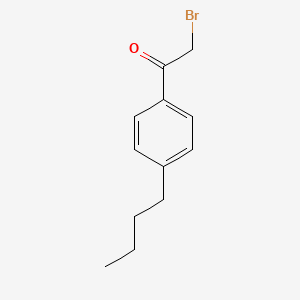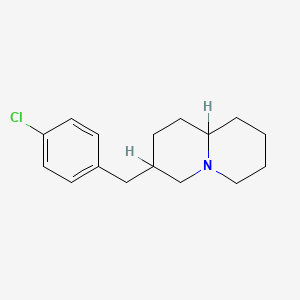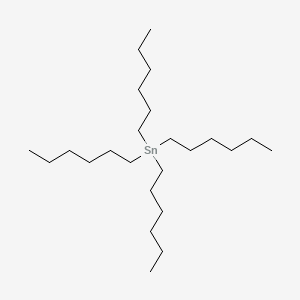![molecular formula C21H19N5O7 B1618013 DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE CAS No. 29920-31-8](/img/structure/B1618013.png)
DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE is an organic monoazo pigment known for its vibrant yellow hue. It is widely used in various applications due to its excellent lightfastness, chemical resistance, and thermal stability. This pigment is particularly valued in the coatings, plastics, and ink industries for its brilliant color and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE is synthesized through a diazotization reaction followed by coupling with a benzimidazolone derivative. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a benzimidazolone derivative under controlled pH conditions to form the pigment.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carried out. The pigment is then filtered, washed, and dried to obtain the final product. The process is optimized to ensure high yield and purity, with stringent quality control measures in place .
Analyse Chemischer Reaktionen
Types of Reactions: DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Under reducing conditions, the azo bond in the pigment can be cleaved, resulting in the formation of aromatic amines.
Substitution: The pigment can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Aromatic amines.
Substitution: Substituted benzimidazolone derivatives
Wissenschaftliche Forschungsanwendungen
DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in the study of azo compounds and their reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of coatings, plastics, and inks due to its excellent lightfastness and chemical resistance
Wirkmechanismus
The mechanism of action of DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE involves its interaction with light and other chemicals. The pigment absorbs light in the visible spectrum, which gives it its characteristic yellow color. The molecular structure of the pigment, particularly the azo bond and benzimidazolone ring, plays a crucial role in its stability and color properties. The pigment’s resistance to chemical reactions is attributed to the strong conjugation and resonance stabilization within its molecular structure .
Vergleich Mit ähnlichen Verbindungen
DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE can be compared with other yellow pigments such as:
Pigment Yellow 3 (Hansa Yellow): Known for its bright greenish-yellow color and high tinting strength.
Pigment Yellow 138 (Quinophthalone Yellow): Noted for its high thermal stability and bright yellow color.
Pigment Yellow 180 (Bisazo Yellow): Valued for its excellent lightfastness and chemical resistance.
Uniqueness of this compound:
Chemical Resistance: Superior resistance to solvents and chemicals compared to other yellow pigments.
Thermal Stability: High thermal stability, making it suitable for high-temperature applications.
Color Properties: Brilliant yellow hue with excellent lightfastness, making it ideal for outdoor applications.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and vibrant color, making it a preferred choice in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
29920-31-8 |
|---|---|
Molekularformel |
C21H19N5O7 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
dimethyl 5-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H19N5O7/c1-10(27)17(18(28)22-13-4-5-15-16(9-13)24-21(31)23-15)26-25-14-7-11(19(29)32-2)6-12(8-14)20(30)33-3/h4-9,17H,1-3H3,(H,22,28)(H2,23,24,31) |
InChI-Schlüssel |
IHRACTUONPFMSI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Key on ui other cas no. |
29920-31-8 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



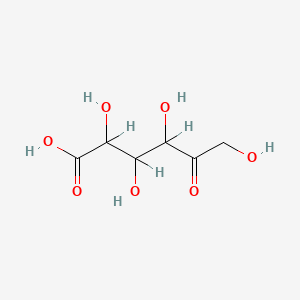
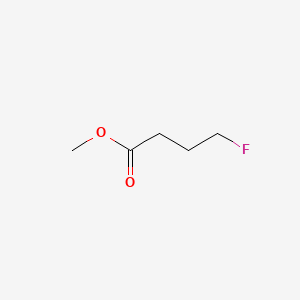
![2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1617937.png)


![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)


